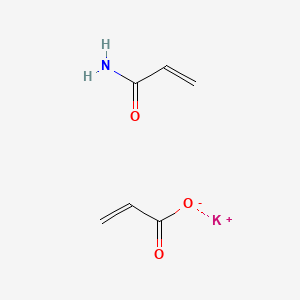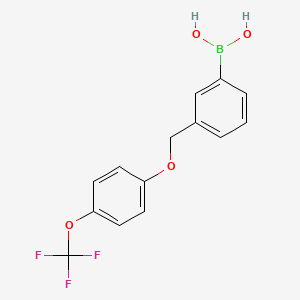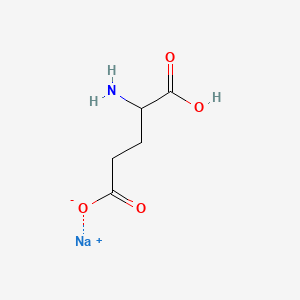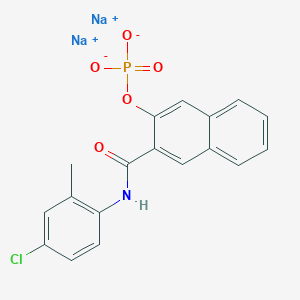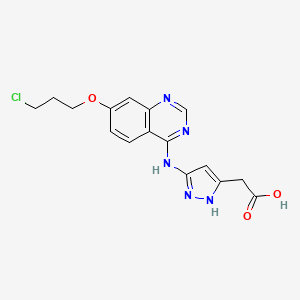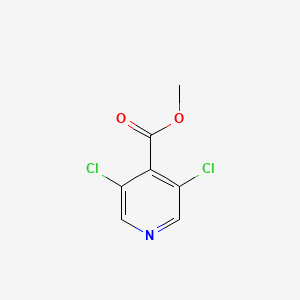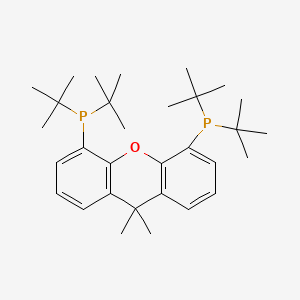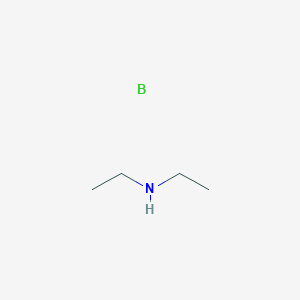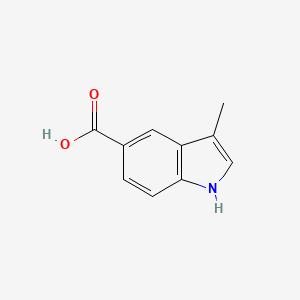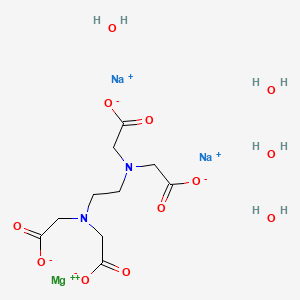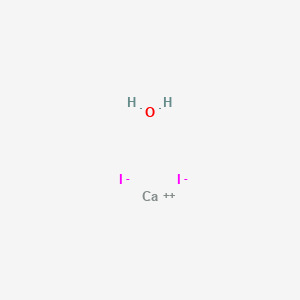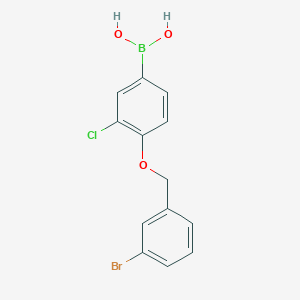
(4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid
Descripción general
Descripción
“(4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C14H10BrClO3 . Its average mass is 341.584 Da and its monoisotopic mass is 339.950165 Da .
Molecular Structure Analysis
The molecular structure of “(4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid” includes a benzene ring substituted with a bromine atom, a chlorine atom, and a boronic acid group . The molecule has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving “(4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid” are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 468.7±35.0 °C at 760 mmHg, and a flash point of 237.2±25.9 °C . It has a molar refractivity of 76.9±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 214.8±3.0 cm3 .Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Summary of Application : Arylboronic acids, such as “(4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid”, are valuable building blocks for the construction of complex organic molecules.
- Methods of Application : Their ability to undergo Suzuki-Miyaura coupling reactions allows them to form carbon-carbon bonds with a wide range of compatible coupling partners. This reaction is a cornerstone in organic synthesis for creating new molecules with specific functionalities.
- Results or Outcomes : The outcomes of these reactions are new molecules with specific functionalities, contributing to advancements in various fields.
-
Medicinal Chemistry
- Summary of Application : Due to their ability to participate in various chemical reactions, arylboronic acids are being explored in the development of new pharmaceuticals.
- Methods of Application : They can be incorporated into drug molecules to improve their potency, selectivity, or other desired properties.
- Results or Outcomes : The outcomes of these applications are new pharmaceuticals with improved properties.
-
Photothermal Applications
- Summary of Application : Photothermal conversion is a rapid and effective form of energy conversion that has become increasingly attractive in recent years . Arylboronic acids could potentially be used in the development of photothermal agents.
- Methods of Application : The photothermal applications of these agents could include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, and more .
- Results or Outcomes : The outcomes of these applications could be advancements in various fields, such as medicine, energy, and technology .
-
Coordination Compounds
- Summary of Application : Coordination compounds have a wide range of applications in chemistry . Arylboronic acids could potentially be used in the development of these compounds.
- Methods of Application : They could be used in reactions that involve the transfer of electrons, reactions of small molecules such as O2, Lewis-acid catalysis, and the generation of reactive organic radicals .
- Results or Outcomes : The outcomes of these applications could be advancements in various fields, such as medicine, energy, and technology .
-
Aryl Radical Transfer Pathway
- Summary of Application : Arylboronic acids can serve as aryl radical precursors via oxidative carbon–boron bond cleavage .
- Methods of Application : Manganese (III) acetate, Ag (I)/persulfate and iron (II or III)/persulfate catalytic systems have been shown to be effective for this transformation .
- Results or Outcomes : The transition-metal-catalyzed functionalization of arylboronic acids is a powerful tool for the formation of carbon–carbon and carbon–heteroatom bonds in modern organic synthesis .
-
Chelating Agents
- Summary of Application : Arylboronic acids could potentially be used in the development of chelating agents .
- Methods of Application : They could be used in reactions that involve the transfer of electrons, reactions of small molecules such as O2, Lewis-acid catalysis, and the generation of reactive organic radicals .
- Results or Outcomes : The outcomes of these applications could be advancements in various fields, such as medicine, energy, and technology .
Safety And Hazards
The safety data sheet for a similar compound, phenylboronic acid, suggests that it is harmful if swallowed . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If the compound is inhaled, the victim should be moved into fresh air .
Propiedades
IUPAC Name |
[4-[(3-bromophenyl)methoxy]-3-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBRUUCYKMOURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584548 | |
| Record name | {4-[(3-Bromophenyl)methoxy]-3-chlorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid | |
CAS RN |
849062-25-5 | |
| Record name | B-[4-[(3-Bromophenyl)methoxy]-3-chlorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3-Bromophenyl)methoxy]-3-chlorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849062-25-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)
